molecular formula C24H40N2O12S2 B1677244 MK-142 dimethanesulfonate CAS No. 42794-63-8

MK-142 dimethanesulfonate

Cat. No. B1677244
CAS RN: 42794-63-8
M. Wt: 612.7 g/mol
InChI Key: ZVXXHYUUXAYZPB-UHFFFAOYSA-N
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Description

MK-142 dimethanesulfonate is a bioactive agent with antiarrhythmic properties . It has a high affinity for the heart muscle, as indicated by its relatively high content in the myocardium compared to its content in the skeletal muscles .


Molecular Structure Analysis

The chemical formula of MK-142 dimethanesulfonate is C22H32N2O6 . It has an exact mass of 420.23 and a molecular weight of 420.506 . The elemental analysis shows that it contains Carbon (62.84%), Hydrogen (7.67%), Nitrogen (6.66%), and Oxygen (22.83%) .


Physical And Chemical Properties Analysis

MK-142 dimethanesulfonate is a solid powder . It is soluble in DMSO but not in water . It can be stored at 0 - 4°C for short term (days to weeks) or at -20°C for long term (months to years) .

Safety And Hazards

MK-142 dimethanesulfonate is a research product and is not intended for human or veterinary use . It is classified as a combustible liquid . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a dry and well-ventilated place .

properties

IUPAC Name

1-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethylamino]-3-(4-methoxyphenoxy)propan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6.2CH4O3S/c1-27-19-3-7-21(8-4-19)29-15-17(25)13-23-11-12-24-14-18(26)16-30-22-9-5-20(28-2)6-10-22;2*1-5(2,3)4/h3-10,17-18,23-26H,11-16H2,1-2H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNKIWCEAJHBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CNCCNCC(COC2=CC=C(C=C2)OC)O)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962702
Record name Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-142 dimethanesulfonate

CAS RN

42794-63-8
Record name MK 142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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